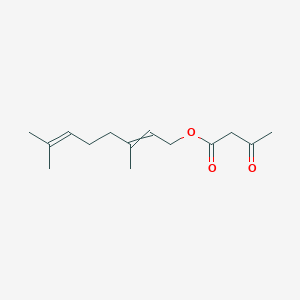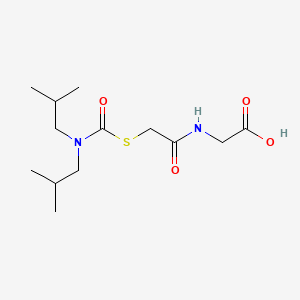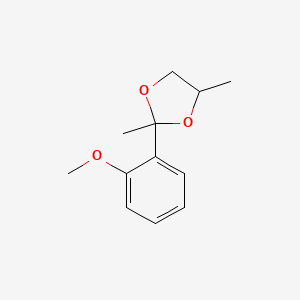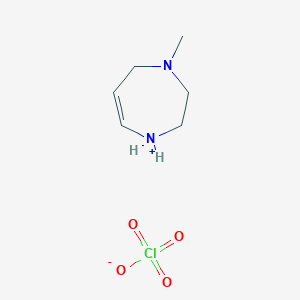
1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a butyl group at the first position, a nitro group at the third position, and a carbonitrile group at the fourth position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a catalytic amount of orthophosphoric acid . Another approach includes the one-pot condensation of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives under solvent-free conditions using engineered polyvinyl alcohol as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. The use of metal-free, green chemistry principles such as solvent-free reactions and recyclable catalysts is preferred to ensure sustainability and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, sodium dodecyl benzene sulphonate, and various catalysts such as alumina-silica-supported manganese dioxide . Reaction conditions typically involve moderate temperatures and solvent-free environments to enhance efficiency and yield.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile include:
- 3-Nitro-1H-pyrazole
- 1-Methyl-3-nitro-1H-pyrazole-4-carbonitrile
- 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. The presence of the butyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
61717-03-1 |
|---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-butyl-3-nitropyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H10N4O2/c1-2-3-4-11-6-7(5-9)8(10-11)12(13)14/h6H,2-4H2,1H3 |
InChI Key |
MUCYHKZCPGVXAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=N1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol](/img/structure/B14561616.png)


![4-Oxo-1-phenyl-3,4-dihydro-2H-pyridazino[4,5-b]indole-2-sulfonic acid](/img/structure/B14561629.png)
![2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate](/img/structure/B14561633.png)

![Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol](/img/structure/B14561643.png)
![2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate](/img/structure/B14561645.png)

![{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide](/img/structure/B14561652.png)
![3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14561661.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide](/img/structure/B14561664.png)
![3-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)butan-2-one](/img/structure/B14561669.png)
